

A Technical Guide to the Spectroscopic Characterization of Methyl 9-Formylnonanoate

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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

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Introduction: The Bifunctional Significance of Methyl 9-Formylnonanoate

Methyl 9-Formylnonanoate, systematically known as Methyl 9-oxononanoate, is a versatile bifunctional molecule possessing both a terminal aldehyde and a methyl ester functionality.^[1] This unique structural arrangement makes it a valuable intermediate in a multitude of organic syntheses. Its applications span from being a precursor in the synthesis of pharmaceuticals, fragrances, and dyes to its use as a linseed oil-based solventless polymeric protective coating.^{[1][2]} Furthermore, it serves as a crucial building block in the synthesis of bioactive compounds and specialty polymers.^[3] The presence of two distinct reactive sites allows for selective chemical modifications, making it an indispensable tool for chemists and biochemists. This guide provides an in-depth analysis of the spectroscopic data of **Methyl 9-Formylnonanoate**, offering a foundational understanding for researchers and drug development professionals.

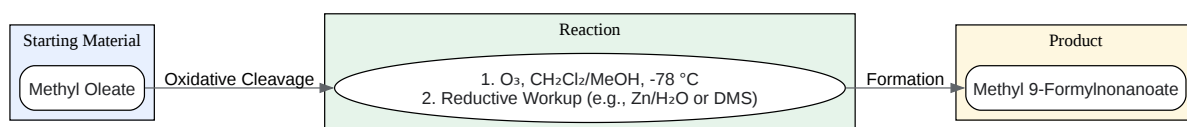
Molecular Structure and Properties

- IUPAC Name: methyl 9-oxononanoate^[4]
- Synonyms: **Methyl 9-Formylnonanoate**, Methyl azelaaldehyde, Methyl 8-formyloctanoate^{[4][5]}
- CAS Number: 1931-63-1^{[2][4]}
- Molecular Formula: C₁₀H₁₈O₃^{[2][4]}

- Molecular Weight: 186.25 g/mol [2][4]

Synthesis of Methyl 9-Formylnonanoate: A Brief Overview

A prevalent method for the synthesis of **Methyl 9-Formylnonanoate** is through the ozonolysis of methyl oleate, a readily available starting material derived from natural oils. This process involves the oxidative cleavage of the double bond in methyl oleate, followed by a reductive workup to yield the desired aldehyde.

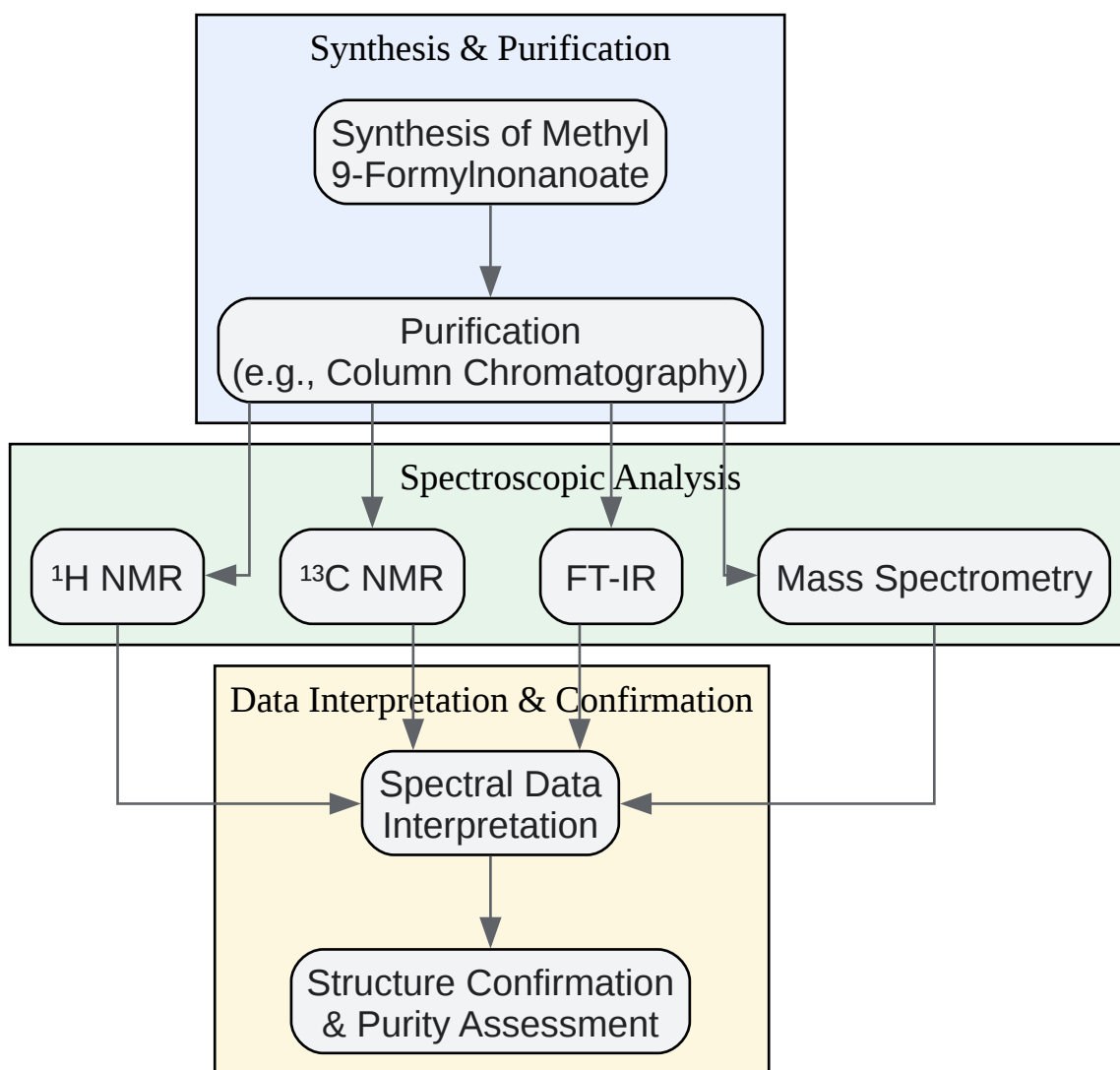


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Caption: A simplified workflow for the synthesis of **Methyl 9-Formylnonanoate** via ozonolysis.

Spectroscopic Data and Interpretation

A multi-faceted analytical approach is essential for the comprehensive characterization of **Methyl 9-Formylnonanoate**, confirming its identity and purity.[6] This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).



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Caption: The analytical workflow for the characterization of **Methyl 9-Formylnonanoate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. The predicted ^1H NMR spectrum of **Methyl 9-Formylnonanoate** exhibits characteristic signals corresponding to its distinct functional groups.[7]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.7	Triplet (t)	1H	Aldehyde proton (-CHO)
~3.6	Singlet (s)	3H	Methyl ester protons (-OCH ₃)
~2.4	Triplet (t)	2H	Methylene protons alpha to the aldehyde (-CH ₂ -CHO)
~2.2	Triplet (t)	2H	Methylene protons alpha to the ester (-CH ₂ -COOCH ₃)
~1.6	Multiplet (m)	4H	Methylene protons beta to the functional groups
~1.3	Multiplet (m)	6H	Remaining methylene protons in the alkyl chain

Interpretation:

- The downfield chemical shift of the aldehyde proton at approximately 9.7 ppm is a highly diagnostic feature, resulting from the deshielding effect of the adjacent carbonyl group.[\[8\]](#)[\[9\]](#)
- The singlet at around 3.6 ppm is characteristic of the three equivalent protons of the methyl ester group.[\[8\]](#)
- The methylene protons adjacent to the electron-withdrawing aldehyde and ester groups are deshielded and appear as triplets at approximately 2.4 ppm and 2.2 ppm, respectively. The triplet multiplicity arises from coupling with the adjacent methylene protons.
- The remaining methylene protons of the long alkyl chain give rise to overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.6 ppm.[\[10\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in **Methyl 9-Formylnonanoate** will produce a distinct signal.

Chemical Shift (δ) ppm	Assignment
~202	Aldehyde carbonyl carbon (-CHO)
~174	Ester carbonyl carbon (-COOCH ₃)
~51	Methyl ester carbon (-OCH ₃)
~44	Methylene carbon alpha to the aldehyde (-CH ₂ -CHO)
~34	Methylene carbon alpha to the ester (-CH ₂ -COOCH ₃)
~22-30	Remaining methylene carbons in the alkyl chain

Interpretation:

- The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The aldehyde carbonyl carbon is typically found at a higher chemical shift (around 202 ppm) compared to the ester carbonyl carbon (around 174 ppm).^[11]
- The carbon of the methyl ester group appears at approximately 51 ppm.
- The carbons of the long aliphatic chain will resonate in the upfield region of the spectrum, generally between 22 and 44 ppm. The specific chemical shifts are influenced by their proximity to the electron-withdrawing functional groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925 and ~2855	Strong	C-H stretching (aliphatic)
~2820 and ~2720	Medium	C-H stretching (aldehyde)
~1740	Strong	C=O stretching (ester)
~1725	Strong	C=O stretching (aldehyde)
~1465	Medium	C-H bending (methylene)
~1170	Strong	C-O stretching (ester)

Interpretation:

- The presence of two strong carbonyl absorption bands is a key feature of the IR spectrum of **Methyl 9-Formylnonanoate**. The ester carbonyl stretch typically appears at a higher wavenumber (~1740 cm⁻¹) than the aldehyde carbonyl stretch (~1725 cm⁻¹).[\[7\]](#)[\[12\]](#)
- The two medium intensity peaks around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching vibration of the aldehyde proton and are highly diagnostic for this functional group.[\[1\]](#)[\[13\]](#)[\[14\]](#)
- The strong C-H stretching bands around 2925 cm⁻¹ and 2855 cm⁻¹ are indicative of the long aliphatic chain.[\[15\]](#)
- A strong absorption band around 1170 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For **Methyl 9-Formylnonanoate**, Electron Ionization (EI) is a common technique.

m/z	Relative Intensity	Possible Fragment
186	Low	$[M]^+$ (Molecular ion)
155	Medium	$[M - OCH_3]^+$
154	Medium	$[M - H_2O]^+$
127	High	$[M - COOCH_3]^+$
87	High	$[CH_3OOC(CH_2)_2]^+$
74	Very High	$[CH_3OOCCH=CH_2]^+$ (McLafferty rearrangement)
55	High	$[C_4H_7]^+$

Interpretation:

- The molecular ion peak at m/z 186 confirms the molecular weight of the compound.^[4]
- Common fragmentation pathways include the loss of the methoxy group ($-OCH_3$) to give a peak at m/z 155, and the loss of the carbomethoxy group ($-COOCH_3$) resulting in a peak at m/z 127.
- A prominent peak at m/z 74 is often observed for methyl esters and is attributed to a McLafferty rearrangement.
- The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of **Methyl 9-Formylnonanoate**.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

- Accurately weigh approximately 10-20 mg of **Methyl 9-Formylnonanoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Acquisition of NMR Spectra

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ^1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of the ^{13}C isotope.

Acquisition of FT-IR Spectrum

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Record a background spectrum.
- Place a small drop of liquid **Methyl 9-Formylnonanoate** directly onto the ATR crystal.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after the measurement.

GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **Methyl 9-Formylnonanoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[\[4\]](#)
- GC Conditions:

- Column: A nonpolar capillary column (e.g., DB-5 or equivalent) is suitable.
- Carrier Gas: Helium is typically used.
- Oven Temperature Program: A programmed temperature gradient is employed to ensure good separation. A typical program might start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Conclusion

The spectroscopic characterization of **Methyl 9-Formylnonanoate** through a combination of ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry provides a comprehensive and unambiguous confirmation of its molecular structure. The distinct signals and absorption bands associated with its aldehyde and methyl ester functional groups, as well as its aliphatic backbone, serve as reliable diagnostic markers. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and utilize this important bifunctional molecule in their synthetic endeavors.

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